2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimalarial and Antiviral Properties
A study by Fahim and Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, revealing their potential as antimalarial agents with IC50 values of <30µM. These sulfonamide derivatives exhibited significant antimalarial activity, especially when quinoxaline moieties were attached, enhancing their selectivity index. Furthermore, their antimicrobial properties extended to antiviral applications, particularly against COVID-19, utilizing computational calculations and molecular docking studies to evaluate their effectiveness against SARS-CoV-2 proteins (Fahim & Ismael, 2021).
Aldose Reductase Inhibition with Antioxidant Activity
Research conducted by Alexiou and Demopoulos (2010) focused on the synthesis of derivatives that act as aldose reductase inhibitors (ARIs) and exhibit potent antioxidant potential. This study highlighted the importance of introducing specific functional groups to enhance the compounds' inhibitory and antioxidant activities, aiming to mitigate long-term diabetic complications (Alexiou & Demopoulos, 2010).
Antimicrobial Applications
Darwish et al. (2014) synthesized new heterocyclic compounds incorporating the sulfamoyl moiety, targeting antimicrobial applications. These compounds showed promising results against both bacterial and fungal strains, indicating their potential in addressing infectious diseases (Darwish et al., 2014).
Enzyme Inhibitory Potential
Abbasi et al. (2019) explored the enzyme inhibitory potential of sulfonamides containing benzodioxane and acetamide moieties. The synthesized compounds were evaluated against α-glucosidase and acetylcholinesterase, showing significant inhibitory activity. This research provides insights into the development of therapeutic agents for diseases related to enzyme dysfunction (Abbasi et al., 2019).
Carbonic Anhydrase Inhibition
Carta et al. (2017) investigated the inhibitory effects of sulfonamide derivatives on human carbonic anhydrase isoforms, relevant to various pathologies including cancer and obesity. The study demonstrated low nanomolar inhibition KI values, highlighting the potential of these compounds in medicinal chemistry and drug development (Carta et al., 2017).
Mécanisme D'action
Mode of Action
It is known that the compound is involved in a reaction with a phenylacetic acid ester and phenyl 6-methylnicotinate in the presence of a base . This reaction results in the hydrolysis and decarboxylation of the resultant 2-[4-(methylsulfonyl)phenyl]-3-(6-methylpyridin-3-yl)-3-oxopropionic acid ester .
Biochemical Pathways
The compound is involved in the protodeboronation of pinacol boronic esters, a valuable but underdeveloped transformation in organic synthesis . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Result of Action
The compound’s involvement in the protodeboronation of pinacol boronic esters suggests that it may play a role in the synthesis of other organic compounds .
Analyse Biochimique
Biochemical Properties
It has been suggested that this compound may interact with key enzymes such as Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These enzymes are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation . Therefore, it is essential to inhibit both kinases simultaneously to prevent PTEN deactivation more efficiently .
Cellular Effects
Given its potential interactions with CK2 and GSK3β, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
2-(4-methylsulfonylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-23(20,21)12-8-6-11(7-9-12)10-15(19)17-16-13-4-2-3-5-14(13)18-22-16/h6-9H,2-5,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFRCKJWRPIEHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C3CCCCC3=NO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.